molecular formula C9H4N2O3 B8433654 2-Cyano-5-nitrobenzofuran

2-Cyano-5-nitrobenzofuran

Cat. No.: B8433654
M. Wt: 188.14 g/mol
InChI Key: UNXBDLCRIKLANK-UHFFFAOYSA-N
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Description

2-Cyano-5-nitrobenzofuran is a benzofuran derivative featuring a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 5. The electron-withdrawing nitro and cyano substituents in this compound likely influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

5-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4N2O3/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H

InChI Key

UNXBDLCRIKLANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 2-cyano-5-nitrobenzofuran include derivatives with variations in substituents or heterocyclic cores. Below is a comparative analysis based on available

Compound Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₉H₄N₂O₃* ~188.14* -CN (C2), -NO₂ (C5) Electron-deficient aromatic core
2-Acetyl-5-nitrobenzo[b]furan C₁₀H₇NO₄ 205.17 -COCH₃ (C2), -NO₂ (C5) Increased lipophilicity
5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan C₁₂H₆BrN₂O₂ 297.09 -Br (C5), -CN (benzoxazole) Benzoxazole-furan hybrid

*Calculated based on structural analogy.

  • Electron-withdrawing effects: The nitro and cyano groups in this compound create a highly electron-deficient aromatic system compared to derivatives with electron-donating groups (e.g., hydroxybenzofurans) . This impacts reactivity in electrophilic substitution and charge-transfer interactions.
  • Lipophilicity: The cyano group reduces hydrophilicity compared to acetylated analogs like 2-acetyl-5-nitrobenzo[b]furan, which may influence pharmacokinetic properties .

Reactivity and Stability

  • Nitro group stability: Nitro-substituted benzofurans are prone to reduction under catalytic hydrogenation, forming amino derivatives. This contrasts with cyano groups, which are resistant to reduction but may undergo hydrolysis to carboxylic acids under acidic/basic conditions .
  • Electrophilic substitution: The electron-deficient nature of this compound likely directs electrophiles to meta/para positions relative to substituents, unlike hydroxybenzofurans, which favor ortho/para substitution .

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